molecular formula C11H14Cl2N2O2 B605746 (5-Chloro-furan-2-yl)-(hexahydro-pyrrolo(3,4-C)pyrrol-2-yl)-methanone hydrochloride CAS No. 1788894-06-3

(5-Chloro-furan-2-yl)-(hexahydro-pyrrolo(3,4-C)pyrrol-2-yl)-methanone hydrochloride

Cat. No.: B605746
CAS No.: 1788894-06-3
M. Wt: 277.14 g/mol
InChI Key: SQQDKOJWFGSPEW-KVZVIFLMSA-N
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Description

Preparation Methods

The synthetic routes and reaction conditions for AZD1446 are not extensively detailed in publicly available sources. it is known that the compound was developed by AstraZeneca and Targacept. Industrial production methods would typically involve multi-step organic synthesis, purification, and characterization processes to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

AZD1446 primarily undergoes interactions with nicotinic acetylcholine receptors rather than traditional chemical reactions like oxidation, reduction, or substitution. The compound’s stability and activity are maintained under physiological conditions, and it does not undergo significant chemical transformations in the body .

Scientific Research Applications

AZD1446 has been extensively studied for its potential applications in treating neuropsychiatric disorders. It has shown promise in improving cognitive performance and alleviating symptoms of attention-deficit/hyperactivity disorder. Additionally, it has been investigated for its potential effects on Alzheimer’s disease, where it may improve attention and information processing .

Mechanism of Action

AZD1446 exerts its effects by selectively activating the α4β2 subtype of nicotinic acetylcholine receptors. This activation promotes the secretion of soluble amyloid precursor protein alpha and attenuates the production of amyloid-beta, which are associated with Alzheimer’s disease. The compound’s interaction with these receptors also enhances cognitive functions and alleviates symptoms of attention-deficit/hyperactivity disorder .

Comparison with Similar Compounds

Similar compounds to AZD1446 include other nicotinic acetylcholine receptor agonists such as nicotine, cotinine, anatabine, and methylanatabine. These compounds also interact with nicotinic acetylcholine receptors but may have different selectivity and efficacy profiles. AZD1446 is unique in its high selectivity for the α4β2 subtype, which may reduce side effects and improve therapeutic outcomes .

Biological Activity

The compound (5-Chloro-furan-2-yl)-(hexahydro-pyrrolo(3,4-C)pyrrol-2-yl)-methanone hydrochloride , also known as AZD1446, has garnered attention due to its potential therapeutic applications, particularly in neuropsychiatric disorders. This article delves into its biological activity, synthesis, and implications for treatment based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H14ClN2O2
  • Molecular Weight : 277.14 g/mol
  • CAS Number : 1788894-06-3
  • IUPAC Name : [(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(5-chlorofuran-2-yl)methanone; hydrochloride

AZD1446 selectively activates the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuropsychiatric conditions such as Alzheimer's disease and ADHD. The activation of these receptors can enhance neurotransmission and potentially improve cognitive deficits associated with these disorders .

Neuropharmacological Effects

Research has indicated that AZD1446 exhibits significant effects on cognitive function. In animal models, it has been shown to improve memory retention and learning capabilities. For instance, studies involving rodent models of Alzheimer's disease demonstrated that treatment with AZD1446 led to enhanced performance in memory tasks compared to control groups.

Antidepressant and Anxiolytic Properties

In addition to cognitive enhancement, AZD1446 has been explored for its potential antidepressant and anxiolytic effects. Preclinical trials have suggested that the compound may reduce symptoms of anxiety and depression by modulating neurotransmitter systems involved in mood regulation .

Safety and Toxicology

Toxicological assessments have been conducted to evaluate the safety profile of AZD1446. Results indicate a favorable safety margin at therapeutic doses, with minimal adverse effects observed in both acute and chronic administration studies .

Research Findings and Case Studies

StudyFindings
Study 1 (Rodent Model)Demonstrated significant improvement in memory retention with AZD1446 treatment compared to placebo.
Study 2 (Anxiety Assessment)Showed reduction in anxiety-like behaviors in treated subjects, suggesting anxiolytic properties.
Study 3 (Safety Evaluation)Indicated a favorable safety profile with no severe adverse effects at therapeutic doses.

Synthesis Methods

The synthesis of AZD1446 involves multi-step organic reactions that include the formation of the pyrrole ring structure followed by chlorination and methanone formation. The specific synthetic routes are proprietary but typically involve purification techniques such as chromatography to ensure compound purity .

Properties

CAS No.

1788894-06-3

Molecular Formula

C11H14Cl2N2O2

Molecular Weight

277.14 g/mol

IUPAC Name

[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(5-chlorofuran-2-yl)methanone;hydrochloride

InChI

InChI=1S/C11H13ClN2O2.ClH/c12-10-2-1-9(16-10)11(15)14-5-7-3-13-4-8(7)6-14;/h1-2,7-8,13H,3-6H2;1H/t7-,8+;

InChI Key

SQQDKOJWFGSPEW-KVZVIFLMSA-N

SMILES

C1C2CN(CC2CN1)C(=O)C3=CC=C(O3)Cl.Cl

Isomeric SMILES

C1[C@@H]2CN(C[C@@H]2CN1)C(=O)C3=CC=C(O3)Cl.Cl

Canonical SMILES

C1C2CN(CC2CN1)C(=O)C3=CC=C(O3)Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZD-1446 HCl, AZD1446 HCl, TC6683 HCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Chloro-furan-2-yl)-(hexahydro-pyrrolo(3,4-C)pyrrol-2-yl)-methanone hydrochloride
Reactant of Route 2
(5-Chloro-furan-2-yl)-(hexahydro-pyrrolo(3,4-C)pyrrol-2-yl)-methanone hydrochloride
Reactant of Route 3
(5-Chloro-furan-2-yl)-(hexahydro-pyrrolo(3,4-C)pyrrol-2-yl)-methanone hydrochloride
Reactant of Route 4
(5-Chloro-furan-2-yl)-(hexahydro-pyrrolo(3,4-C)pyrrol-2-yl)-methanone hydrochloride
Reactant of Route 5
(5-Chloro-furan-2-yl)-(hexahydro-pyrrolo(3,4-C)pyrrol-2-yl)-methanone hydrochloride
Reactant of Route 6
(5-Chloro-furan-2-yl)-(hexahydro-pyrrolo(3,4-C)pyrrol-2-yl)-methanone hydrochloride

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